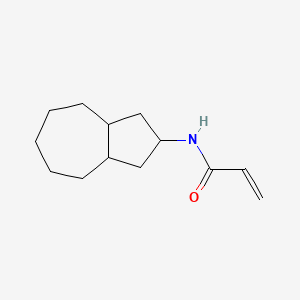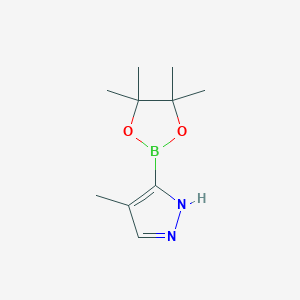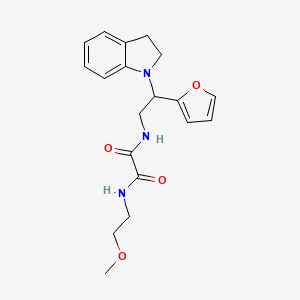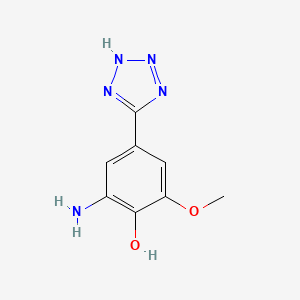
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide, also known as DHAP, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. DHAP is a cyclic amide that possesses a unique structure and properties that make it an interesting compound to study.
Wirkmechanismus
The mechanism of action of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways in the body. N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide can be difficult to work with due to its low solubility in water and some organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide. One area of interest is the development of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases, cancer, and infections. Another area of interest is the use of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide and its potential applications in various fields.
Synthesemethoden
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of cyclohexanone with ethyl acrylate in the presence of a base to form a Michael adduct. The Michael adduct is then reduced to form the corresponding alcohol, which is then converted to the amide through the reaction with propionyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. N-(1,2,3,3a,4,5,6,7,8,8a-Decahydroazulen-2-yl)prop-2-enamide has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15)14-12-8-10-6-4-3-5-7-11(10)9-12/h2,10-12H,1,3-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJYOIWBHLXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(decahydroazulen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)



![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)


![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)

![Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2682203.png)